4-Pyridineethanol
Overview
Description
4-Pyridineethanol, also known as 4-(Hydroxymethyl)pyridine, is an organic compound with the molecular formula C7H9NO. It is characterized by a pyridine ring substituted with a hydroxymethyl group at the fourth position. This compound is a colorless liquid and is known for its diverse applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Pyridineethanol involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution to obtain the desired product .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of pyridine derivatives. This method involves the use of a suitable catalyst, such as palladium on carbon, under high-pressure hydrogenation conditions. The process is efficient and yields high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Pyridineethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: The compound can be reduced to form 4-pyridinemethanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde, 4-Pyridinecarboxylic acid
Reduction: 4-Pyridinemethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyridineethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Pyridineethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a ligand for certain enzymes, modulating their activity. The hydroxymethyl group allows for hydrogen bonding and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Pyridineethanol: Similar structure but with the hydroxymethyl group at the second position.
3-Pyridineethanol: Hydroxymethyl group at the third position.
4-Pyridinemethanol: Similar to 4-Pyridineethanol but with a methanol group instead of ethanol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position of the hydroxymethyl group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-pyridin-4-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPYQDGDWBKJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044953 | |
Record name | 2-(Pyridin-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 4-Pyridineethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5344-27-4 | |
Record name | 4-Pyridineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5344-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridineethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridineethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridineethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Pyridin-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-4-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PYRIDINEETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89RDQ5YD9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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